molecular formula C14H20ClN B1385449 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline CAS No. 1036485-68-3

5-Chloro-N-(cyclohexylmethyl)-2-methylaniline

Cat. No. B1385449
CAS RN: 1036485-68-3
M. Wt: 237.77 g/mol
InChI Key: YCEZLKCXRCOKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(cyclohexylmethyl)-2-methylaniline (N-CMCMA) is an organic compound with a wide range of applications in scientific research and industrial processes. It is a colorless, odorless, and volatile liquid with a boiling point of 134-135°C and a melting point of -112°C. N-CMCMA is a chlorinated derivative of aniline, an aromatic amine derived from the aromatic hydrocarbon benzene. It is used in a variety of research applications including synthesis, spectroscopy, and chromatography.

Scientific Research Applications

1. Vibrational Spectra Studies

A study conducted by Karabacak, Karagöz, and Kurt (2008) explored the vibrational spectra of 2-chloro-5-methylaniline, which is structurally similar to 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline. They used FT-IR and FT-Raman spectra along with Hartree-Fock and density functional method (B3LYP) for analysis. This research contributes to understanding the molecular vibrations and structural data of related compounds (Karabacak, Karagöz, & Kurt, 2008).

2. Synthesis and Characterization

McLaughlin et al. (2016) described the synthesis and characterization of a compound containing a cyclohexylmethyl group, similar to 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline. The study emphasized the importance of accurate identification in research chemicals, which is crucial for compounds like 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline (McLaughlin et al., 2016).

3. Carcinogenic Potential Investigation

Hill, Shih, and Struck (1979) investigated 4-chloro-2-methylaniline, which shares a similar chloro-methylaniline structure with 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline. Their research focused on the carcinogen's binding and metabolism, highlighting the biochemical implications and potential health risks of related compounds (Hill, Shih, & Struck, 1979).

4. Chemical Reaction Studies

Loeppky and Elomari (2000) researched N-cyclopropyl-N-alkylanilines, which includes compounds structurally related to 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline. Their study on the reaction with nitrous acid contributed to understanding the behavior of similar compounds in chemical reactions (Loeppky & Elomari, 2000).

properties

IUPAC Name

5-chloro-N-(cyclohexylmethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEZLKCXRCOKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-(cyclohexylmethyl)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline
Reactant of Route 3
Reactant of Route 3
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.